2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
Description
2-CHLORO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE is a complex organic compound that features a combination of indole, thiophene, and benzamide moieties
Properties
Molecular Formula |
C21H17ClN2OS |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2OS/c1-24(21(25)15-8-2-4-9-17(15)22)20(19-11-6-12-26-19)16-13-23-18-10-5-3-7-14(16)18/h2-13,20,23H,1H3 |
InChI Key |
AAOKVLHFLWHXTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves chlorination to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where it can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-CHLORO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. Additionally, the thiophene and benzamide groups may contribute to the compound’s ability to inhibit enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-[(1H-INDOL-3-YL)METHYL]-N-METHYLBENZAMIDE: Lacks the thiophene moiety, which may result in different biological activities.
2-CHLORO-N-[(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE: Lacks the indole moiety, affecting its interaction with biological targets.
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE: Lacks the chlorine atom, which may influence its reactivity and stability
Uniqueness
The presence of both indole and thiophene moieties in 2-CHLORO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE makes it unique compared to similar compounds.
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